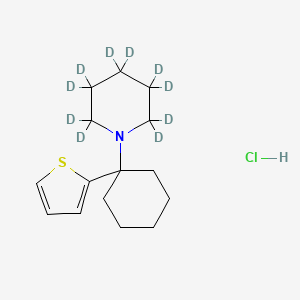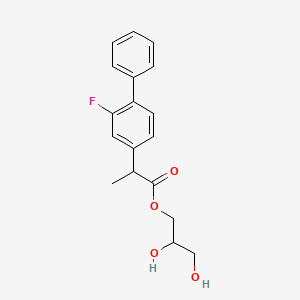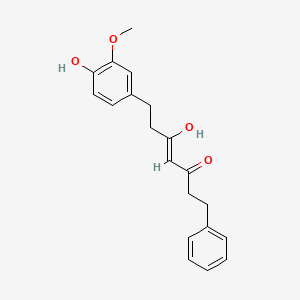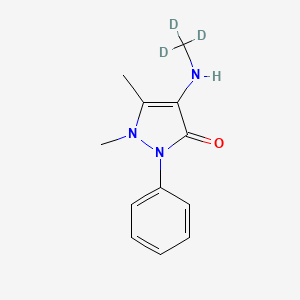
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 6, and a pentan-3-yl group at position 2. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and alkyl groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with an additional chlorine atom at position 2.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group at position 2 instead of the pentan-3-yl group.
Uniqueness
4-Chloro-6-methyl-2-(pentan-3-yl)pyrimidine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.
Propriétés
Formule moléculaire |
C10H15ClN2 |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-4-8(5-2)10-12-7(3)6-9(11)13-10/h6,8H,4-5H2,1-3H3 |
Clé InChI |
LQRULCNDFDZOAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NC(=CC(=N1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)





![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)



